molecular formula C14H16ClN3O B3729529 2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3729529
M. Wt: 277.75 g/mol
InChI Key: BBPMNVBJPJJXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-chloro-4-methylaniline with suitable reagents to form the desired product. One common method involves the use of a Hantzsch thiazole synthesis condition, where 3-chloro-2-methylphenylthiourea is reacted with α-halo ketones in the presence of ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects . The compound’s structure allows it to bind to target proteins, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloro-4-methylphenyl)amino]-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and dihydropyrimidinone core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-4-methylanilino)-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-3-4-10-8-13(19)18-14(16-10)17-11-6-5-9(2)12(15)7-11/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMNVBJPJJXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
2-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.